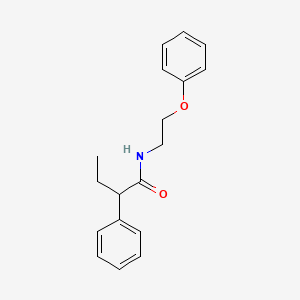

N-(2-phenoxyethyl)-2-phenylbutanamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

N-(2-phenoxyethyl)-2-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2/c1-2-17(15-9-5-3-6-10-15)18(20)19-13-14-21-16-11-7-4-8-12-16/h3-12,17H,2,13-14H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FECGTFOZSXZDMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCCOC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization of N 2 Phenoxyethyl 2 Phenylbutanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise structure of N-(2-phenoxyethyl)-2-phenylbutanamide, providing detailed information about the proton and carbon environments and their connectivity.

The ¹H NMR spectrum provides a quantitative and qualitative map of the hydrogen atoms within the molecule. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and integrations for the protons of this compound are systematically assigned. The spectrum reveals distinct signals for the aromatic protons of both the phenyl and phenoxy groups, the chiral methine proton, the amide proton, and the aliphatic protons of the ethyl and phenoxyethyl chains. The integration of each signal corresponds to the number of protons it represents, confirming the proton count of the molecular formula.

Interactive Data Table: Predicted ¹H NMR Data Data predicted for a solution in CDCl₃.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| Phenyl-H (ortho, meta, para) | 7.35 - 7.20 | m | 5H | - |

| Phenoxy-H (ortho) | 6.88 | d | 2H | ~8.0 |

| Phenoxy-H (meta) | 7.25 | t | 2H | ~8.0 |

| Phenoxy-H (para) | 6.95 | t | 1H | ~7.5 |

| NH | 6.50 | t (broad) | 1H | ~5.5 |

| O-CH₂ | 4.05 | t | 2H | ~5.0 |

| N-CH₂ | 3.65 | q | 2H | ~5.5 |

| CH (chiral) | 3.20 | t | 1H | ~7.8 |

| CH₂ (ethyl) | 2.10 - 1.85 | m | 2H | ~7.5 |

| CH₃ (ethyl) | 0.90 | t | 3H | ~7.4 |

The ¹³C NMR spectrum complements the ¹H NMR data by identifying all unique carbon environments within the molecule. The spectrum is characterized by a low-field signal for the amide carbonyl carbon, a cluster of signals in the aromatic region for the two phenyl rings, and several high-field signals corresponding to the aliphatic carbons.

Interactive Data Table: Predicted ¹³C NMR Data Data predicted for a solution in CDCl₃.

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Amide) | 173.5 |

| Phenoxy-C (ipso) | 158.5 |

| Phenyl-C (ipso) | 140.0 |

| Phenoxy-C (meta) | 129.5 |

| Phenyl-C (meta) | 128.8 |

| Phenyl-C (ortho) | 128.0 |

| Phenyl-C (para) | 127.0 |

| Phenoxy-C (para) | 121.2 |

| Phenoxy-C (ortho) | 114.5 |

| O-CH₂ | 66.5 |

| CH (chiral) | 55.0 |

| N-CH₂ | 40.0 |

| CH₂ (ethyl) | 26.5 |

| CH₃ (ethyl) | 12.0 |

2D NMR experiments are indispensable for confirming the assignments made in 1D spectra and for establishing the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Key correlations would be observed between the CH₃ and CH₂ protons of the ethyl group, and between the CH₂ of the ethyl group and the adjacent chiral CH proton. Further correlations would link the N-CH₂ and O-CH₂ protons to the amide NH proton.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It allows for the unambiguous assignment of the ¹³C signals based on the more easily interpreted ¹H spectrum. For instance, the proton signal at ~0.90 ppm would correlate with the carbon signal at ~12.0 ppm, confirming their assignment as the ethyl CH₃ group.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

FT-IR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound displays several characteristic absorption bands that confirm its structure.

Interactive Data Table: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| ~3300 | N-H stretch (amide) | Medium |

| 3100-3000 | Aromatic C-H stretch | Medium |

| 2965, 2875 | Aliphatic C-H stretch | Strong |

| ~1640 | C=O stretch (Amide I) | Strong |

| ~1540 | N-H bend (Amide II) | Strong |

| 1600, 1495 | Aromatic C=C stretch | Medium |

| ~1240 | Aryl-O-C stretch (asymmetric) | Strong |

| ~1040 | Aryl-O-C stretch (symmetric) | Medium |

| 750, 690 | Aromatic C-H bend (out-of-plane) | Strong |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry provides the molecular weight and formula of the compound and offers insight into its structure through analysis of its fragmentation patterns. For this compound (C₁₈H₂₁NO₂), the exact mass is 283.1572 g/mol . The high-resolution mass spectrum would show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ that confirms this formula.

The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Key predicted fragmentation pathways include:

Benzylic cleavage: Fission of the bond between the chiral carbon and the ethyl group, leading to a stable benzylic cation at m/z 119 (C₉H₁₁⁺).

Amide bond cleavage: Cleavage alpha to the carbonyl group can result in the formation of the 2-phenylbutanoyl cation at m/z 147 or cleavage of the N-C bond to give a phenoxyethylaminium fragment.

McLafferty rearrangement: A characteristic rearrangement for carbonyl compounds, potentially leading to a fragment from the loss of a neutral butene molecule.

Ether cleavage: Fragmentation at the phenoxy C-O bond can produce a phenoxy radical and a corresponding cation, or a phenol (B47542) fragment (m/z 94).

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z | Predicted Fragment Ion | Notes |

|---|---|---|

| 283 | [C₁₈H₂₁NO₂]⁺ | Molecular Ion (M⁺) |

| 254 | [M - C₂H₅]⁺ | Loss of ethyl group |

| 148 | [C₈H₁₀NO]⁺ | Fragment from cleavage alpha to carbonyl |

| 119 | [C₉H₁₁]⁺ | Benzylic fragment [CH(Ph)(CH₂CH₃)]⁺ |

| 105 | [C₇H₅O]⁺ | Benzoyl cation |

| 94 | [C₆H₆O]⁺ | Phenol fragment |

| 91 | [C₇H₇]⁺ | Tropylium ion |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The chromophores in this compound are the phenyl and phenoxy groups. These aromatic rings give rise to characteristic π → π* transitions. The spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to show two main absorption bands. The more intense band (E-band) appears at a shorter wavelength, while the less intense band (B-band), showing fine vibrational structure, appears at a longer wavelength. The presence of the ether oxygen and the amide group act as auxochromes, which can cause slight shifts in the absorption maxima (λ_max) compared to unsubstituted benzene.

Predicted UV-Vis Absorption Data

λ_max 1: ~220 nm (corresponding to the phenyl E₂ band)

λ_max 2: ~270 nm (corresponding to the phenyl B band), likely with a shoulder due to the phenoxy group.

Advanced Chromatographic Techniques for Purity Assessment and Quantitative Analysis

The purity and quantitative analysis of pharmaceutical compounds are critical for ensuring their quality, efficacy, and safety. Advanced chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are instrumental in achieving this. For the compound this compound, specific chromatographic methods are essential for its separation from potential impurities and for its precise quantification.

While detailed, validated chromatographic methods specifically for this compound are not extensively documented in publicly available scientific literature, established principles of chromatography for similar amide-containing compounds can be applied to develop and validate such methods. A hypothetical High-Performance Liquid Chromatography (HPLC) method and a Gas Chromatography-Mass Spectrometry (GC-MS) method are outlined below, based on the analysis of structurally related molecules.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

HPLC is a primary technique for the purity assessment and quantification of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method would be the most common approach.

A potential HPLC method could be developed using a C18 stationary phase, which is effective for separating moderately polar to nonpolar compounds. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. The detection of this compound, which contains phenyl groups, can be effectively achieved using a UV detector.

Table 1: Hypothetical HPLC Method Parameters for this compound

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (Gradient elution) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Method validation would be crucial and would involve assessing parameters such as linearity, precision, accuracy, specificity, and robustness to ensure the method is reliable for its intended purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

For the analysis of volatile impurities or for an alternative quantitative method, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful tool. Given the molecular weight and structure of this compound, it is likely amenable to GC analysis, possibly after derivatization to increase its volatility if necessary.

A GC-MS method would involve injecting the sample into a heated port where it is vaporized and then separated on a capillary column. The separated components would then be detected by a mass spectrometer, which provides both quantitative data and structural information, aiding in the identification of unknown impurities.

Table 2: Hypothetical GC-MS Method Parameters for this compound

| Parameter | Condition |

| Column | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | Temperature gradient |

| Ionization Mode | Electron Ionization (EI) |

| Mass Range | m/z 50-500 |

The development of such a method would require careful optimization of the temperature program and other parameters to achieve good separation of the main compound from any related substances.

Purity Assessment and Impurity Profiling

The purity of this compound would be determined by calculating the area percentage of the main peak in the chromatogram relative to the total area of all peaks. Any peaks other than the main compound would be considered impurities. The identification of these impurities is a critical step, and for this, techniques like LC-MS/MS or GC-MS are invaluable as they provide mass spectral data that can be used to elucidate the structures of the unknown compounds.

Quantitative Analysis

For quantitative analysis, a calibration curve would be constructed by analyzing a series of standard solutions of this compound of known concentrations. The peak area of the compound in an unknown sample can then be compared to the calibration curve to determine its concentration. This is essential for ensuring that a product contains the correct amount of the active substance.

Chemical Reactivity and Mechanistic Studies of N 2 Phenoxyethyl 2 Phenylbutanamide

Reaction Pathways Involving the Amide Functionality

The amide bond is known for its stability, largely due to resonance delocalization of the nitrogen lone pair into the carbonyl group. chemistrysteps.comlibretexts.org Consequently, reactions targeting this linkage typically require forcing conditions. masterorganicchemistry.com

Key transformations of the amide group in N-(2-phenoxyethyl)-2-phenylbutanamide would include hydrolysis and reduction.

Amide Hydrolysis: Under strong acidic or basic conditions with heating, the amide bond can be cleaved. Acid-catalyzed hydrolysis involves initial protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for nucleophilic attack by water. masterorganicchemistry.com This leads to the formation of 2-phenylbutanoic acid and 2-phenoxyethan-1-amine. Base-catalyzed hydrolysis proceeds via direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. Due to the stability of amides, prolonged reaction times and high temperatures are generally necessary for this transformation. researchgate.netarkat-usa.org

Reduction: The amide can be reduced to the corresponding amine using powerful reducing agents. A typical reagent for this purpose is lithium aluminum hydride (LiAlH₄). The reaction reduces the carbonyl group to a methylene (B1212753) group (CH₂), converting the amide into N-(2-phenoxyethyl)-2-phenylbutan-1-amine. This transformation is a fundamental method for synthesizing amines from amides.

| Reaction Type | Reagents and Conditions | Major Product(s) |

|---|---|---|

| Acid-Catalyzed Hydrolysis | Aqueous HCl or H₂SO₄, heat (reflux) | 2-Phenylbutanoic acid and 2-Phenoxyethan-1-amine hydrochloride |

| Base-Catalyzed Hydrolysis | Aqueous NaOH or KOH, heat (reflux) | Sodium 2-phenylbutanoate (B8525191) and 2-Phenoxyethan-1-amine |

| Reduction | 1) LiAlH₄ in THF; 2) H₂O workup | N-(2-phenoxyethyl)-2-phenylbutan-1-amine |

Reactivity Profiles at the 2-Phenylbutanamide Carbon Skeleton

The 2-phenylbutanamide core presents several possibilities for functionalization, primarily at the α-carbon and the attached phenyl ring.

α-Carbon Functionalization: The proton on the carbon alpha to the amide carbonyl is weakly acidic. While less acidic than the α-proton of a ketone or ester, it can be removed by a very strong, non-nucleophilic base such as lithium diisopropylamide (LDA). The resulting enolate is a potent nucleophile that can react with various electrophiles. For instance, reaction with an alkyl halide (e.g., methyl iodide) would introduce an alkyl group at the α-position, forming N-(2-phenoxyethyl)-2-methyl-2-phenylbutanamide.

Electrophilic Aromatic Substitution: The phenyl ring directly attached to the chiral center can also undergo electrophilic aromatic substitution. The alkyl substituent (the butanamide chain) is a weak activating group and an ortho, para-director. Therefore, reactions like nitration or halogenation would yield a mixture of ortho- and para-substituted products on this ring.

| Reaction Type | Reagents and Conditions | Major Product(s) |

|---|---|---|

| α-Alkylation | 1) LDA, THF, -78°C; 2) CH₃I | N-(2-phenoxyethyl)-2-methyl-2-phenylbutanamide |

| Aromatic Nitration | HNO₃, H₂SO₄ | N-(2-phenoxyethyl)-2-(4-nitrophenyl)butanamide and ortho isomer |

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Investigations

While no specific mechanistic studies for this compound have been published, standard methods could be employed to investigate its reaction mechanisms.

Kinetic Studies: To understand a reaction mechanism, kinetic analysis is crucial. For example, in the acid-catalyzed hydrolysis of the amide, the reaction rate could be monitored under varying concentrations of the substrate and the acid catalyst. rsc.org A first-order dependence on both the amide and H⁺ concentration would suggest a mechanism involving a rate-determining step where both species are present. psu.edu By conducting the reaction at different temperatures, the activation energy could be determined from an Arrhenius plot, providing further insight into the transition state. researchgate.net

Spectroscopic Investigations: Spectroscopic techniques are indispensable for identifying intermediates and confirming product structures.

NMR Spectroscopy: In-situ NMR could be used to track the progress of a reaction by observing the disappearance of reactant signals and the emergence of product signals.

Isotope Labeling: Isotopic labeling studies are powerful tools for mechanistic elucidation. For instance, performing amide hydrolysis in ¹⁸O-labeled water and analyzing the products via mass spectrometry would determine whether the ¹⁸O atom is incorporated into the carboxylic acid or the alcohol. For an acyl nucleophilic substitution mechanism, the label would appear in the carboxylic acid. rsc.org

| Technique | Application and Expected Findings |

|---|---|

| Kinetic Analysis | Determine the rate law (e.g., Rate = k[Amide][H⁺]) and activation parameters to support a proposed mechanism. |

| ¹H and ¹³C NMR | Monitor reaction progress and confirm the structures of the 2-phenylbutanoic acid and 2-phenoxyethan-1-amine products. |

| IR Spectroscopy | Observe the disappearance of the amide C=O stretch (~1650 cm⁻¹) and the appearance of a carboxylic acid C=O stretch (~1710 cm⁻¹). |

| Isotope Labeling (H₂¹⁸O) | Use mass spectrometry to confirm that the ¹⁸O atom is incorporated into the 2-phenylbutanoic acid, consistent with nucleophilic attack at the carbonyl carbon. |

Stereochemical Outcomes and Diastereoselectivity in this compound Reactions

The presence of a stereocenter at the α-carbon of the 2-phenylbutanamide moiety is a critical feature influencing the stereochemical outcome of its reactions.

Reactions Involving the Chiral Center: Any reaction that involves the removal of the α-proton will have significant stereochemical consequences. The deprotonation to form an enolate, as described in section 4.3, would destroy the stereocenter, leading to a planar, achiral enolate intermediate. Subsequent reaction of this enolate with an electrophile would regenerate the stereocenter. In the absence of any chiral influence (such as a chiral reagent or catalyst), this would result in a racemic mixture of the (R) and (S) enantiomers of the product.

Diastereoselectivity: If a reaction creates a second stereocenter in the molecule, the existing chiral center can direct the stereochemical outcome. This phenomenon is known as diastereoselectivity. masterorganicchemistry.com For example, if a reaction were to introduce a substituent at the benzylic position of the 2-phenylbutanamide skeleton, the incoming group would approach from the less sterically hindered face of the molecule, leading to the preferential formation of one diastereomer over the other. The specific diastereomeric ratio would depend on the nature of the reactants and the reaction conditions. khanacademy.org

| Reaction Type | Stereochemical Outcome | Explanation |

|---|---|---|

| α-Alkylation via Enolate | Racemization | The reaction proceeds through a planar, achiral enolate intermediate, leading to loss of the original stereochemical information. |

| Reaction creating a new stereocenter | Formation of diastereomers (likely in unequal amounts) | The pre-existing chiral center can influence the transition state energy for the formation of the new stereocenter, favoring one diastereomer over the other. |

Theoretical and Computational Chemistry of N 2 Phenoxyethyl 2 Phenylbutanamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, providing a detailed picture of its electronic architecture.

According to Frontier Molecular Orbital (FMO) theory, the reactivity of a chemical species is primarily governed by the interaction between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. mdpi.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. researchgate.net A large energy gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. semanticscholar.org Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized. researchgate.net

For N-(2-phenoxyethyl)-2-phenylbutanamide, the HOMO is expected to be distributed over the electron-rich regions, including the phenyl and phenoxy aromatic rings and the lone pair of electrons on the amide nitrogen atom. The interaction between the nitrogen's lone pair and the carbonyl's π-system is a characteristic feature of amides that raises the HOMO energy. yale.edu The LUMO is likely localized on the π-antibonding orbitals of the phenyl ring and the carbonyl group. mdpi.com Theoretical calculations on related aromatic amides can provide reference points for the expected electronic properties. researchgate.netuea.ac.uk

| Property | Description | Predicted Significance for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to the ionization potential and electron-donating ability. | Higher values, indicating susceptibility to electrophilic attack, are expected due to the presence of two aromatic rings and the amide group. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity and electron-accepting ability. | Lower values suggest a capacity to accept electrons, with the carbonyl and phenyl groups being the primary sites for nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. | A moderate gap is anticipated, balancing stability with potential reactivity, typical for molecules of this class. |

This interactive table summarizes the key electronic properties derived from Frontier Molecular Orbital theory.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. researchgate.net It is widely employed for geometry optimization, which is the process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. mdpi.com The B3LYP functional combined with a Pople-style basis set, such as 6-31G(d,p) or 6-311++G(d,p), is a common and reliable level of theory for such calculations on organic molecules. researchgate.netsphinxsai.cominpressco.comresearchgate.net

An optimized geometry calculation for this compound would yield precise data on bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's three-dimensional shape. For instance, the amide bond (C-N) is known to have a partial double bond character due to resonance, resulting in a planar geometry for the amide group. ajchem-a.com DFT calculations can quantify this planarity and determine the precise bond lengths, which are expected to be intermediate between a pure single and a pure double bond.

| Parameter | Functional Group | Expected Value (Based on DFT of similar compounds) |

| Bond Length (C=O) | Amide Carbonyl | ~1.23 Å |

| Bond Length (C-N) | Amide | ~1.35 Å |

| Bond Length (Car-O) | Phenoxy Ether | ~1.37 Å |

| Bond Angle (O=C-N) | Amide | ~122° |

| Dihedral Angle (C-N-Cα-Cβ) | Phenylbutanamide | Variable, defines conformation |

| Dihedral Angle (Car-O-CH2-CH2) | Phenoxyethyl | Variable, defines conformation |

This interactive table presents typical geometric parameters that would be determined via DFT geometry optimization.

Molecular Modeling and Simulation Approaches

Beyond static electronic properties, molecular modeling techniques allow for the exploration of the dynamic nature of molecules, including their flexibility and interactions.

This compound possesses multiple rotatable single bonds, making it a conformationally flexible molecule. Conformational analysis is therefore essential to identify the most stable three-dimensional arrangements (conformers) and the energy barriers between them. nih.gov This is achieved by mapping the potential energy surface (PES), a multidimensional surface that represents the potential energy of a system as a function of its geometric coordinates. libretexts.orgwikipedia.orgmuni.cz

A PES scan involves systematically rotating key dihedral angles—such as those around the O-CH₂, CH₂-CH₂, and N-CH₂ bonds of the phenoxyethyl moiety and the Cα-Cβ bond of the butanamide group—and calculating the energy at each step. researchgate.net The resulting map reveals energy minima, which correspond to stable conformers, and saddle points, which represent the transition states for interconversion between conformers. slideshare.net For phenoxy derivatives, conformations are often described as synclinal or antiperiplanar, and DFT calculations can determine the relative energies of these forms. researchgate.netmdpi.com

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor like a protein. mdpi.com This method is invaluable for studying the non-covalent interactions that stabilize such a complex. researchgate.netresearchgate.netnih.gov For this compound, several key chemical interactions would be analyzed in a docking study.

The molecule's distinct functional groups enable a variety of interactions:

Hydrogen Bonding: The amide group is a classic hydrogen bond motif, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen serving as a potent hydrogen bond acceptor. ajchem-a.com The ether oxygen in the phenoxy group can also act as a hydrogen bond acceptor.

π-Interactions: The presence of two aromatic rings (phenyl and phenoxy) allows for several types of π-interactions, including π-π stacking (face-to-face or offset) and cation-π interactions with charged residues. acs.org

Amide-Aromatic Interactions: Specific, stabilizing interactions can occur between the planar amide group and an aromatic ring, which are a combination of electrostatic and dispersion forces. acs.orgnih.gov

Hydrophobic Interactions: The ethyl group and the carbon skeletons of the aromatic rings can form favorable hydrophobic contacts with nonpolar regions of a binding site.

| Interaction Type | Molecular Moiety Involved | Potential Role in Binding |

| Hydrogen Bond Donor | Amide (N-H) | Directional interaction with acceptor atoms (e.g., Oxygen, Nitrogen). |

| Hydrogen Bond Acceptor | Amide (C=O), Ether Oxygen | Interaction with donor groups (e.g., -OH, -NH). |

| π-π Stacking | Phenyl Ring, Phenoxy Ring | Stacking with aromatic amino acid residues (e.g., Phe, Tyr, Trp). |

| Hydrophobic Contact | Ethyl Group, Aromatic Rings | Interaction with nonpolar pockets, contributing to the hydrophobic effect. |

This interactive table outlines the primary intermolecular interactions this compound can form.

Structure-Property Relationship (SPR) Studies (emphasizing chemical and physical properties)

Structure-Property Relationship (SPR) studies, often in the form of Quantitative Structure-Activity Relationships (QSAR), aim to correlate the structural and electronic features of a molecule with its macroscopic properties. researchgate.nettechnologynetworks.comnih.gov Computational chemistry provides a wealth of molecular descriptors that can be used to predict physical properties like solubility, melting point, and stability. mdpi.comcollaborativedrug.com

The electronic descriptors calculated via quantum chemistry are particularly useful. For instance, the molecular dipole moment, a measure of charge separation, directly relates to the molecule's polarity. A higher dipole moment for this compound would suggest better solubility in polar solvents. The HOMO-LUMO gap (ΔE) serves as an indicator of chemical stability; a larger gap suggests lower reactivity and thus greater stability against chemical degradation. researchgate.net

Geometric descriptors also play a crucial role. Molecular volume and surface area influence how a molecule interacts with its environment. These factors affect crystal packing, which determines the melting point, and the energetics of solvation, which governs solubility. nih.gov By establishing these relationships, computational models can guide the design of molecules with tailored physical and chemical properties.

| Computational Descriptor | Related Physical/Chemical Property | Rationale |

| HOMO-LUMO Gap (ΔE) | Chemical Stability | A larger gap indicates higher resistance to chemical reaction. |

| Dipole Moment | Polarity, Solubility | A larger dipole moment implies higher polarity, favoring solubility in polar solvents. |

| Molecular Volume/Surface Area | Melting Point, Solubility | Affects crystal lattice energy (melting point) and the energy required to create a solvent cavity (solubility). |

| Polarizability | Intermolecular Forces | Describes the ease of distorting the electron cloud, influencing London dispersion forces. |

This interactive table connects key computational descriptors to the macroscopic properties they influence.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Chemical Behavior

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methodologies employed to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. mdpi.comchemmethod.com These models are predicated on the principle that the structural features of a molecule dictate its behavior. By quantifying these features using molecular descriptors, it is possible to develop mathematical equations that can predict the activity or properties of new, untested compounds. nih.gov This approach is instrumental in rational drug design and chemical risk assessment, enabling the prioritization of synthesis and testing of compounds with desired characteristics.

For a molecule such as this compound, a QSAR or QSPR study would involve the systematic variation of its structural components to understand the influence of different substituents on a particular biological endpoint or physical property. For instance, modifications could be made to the phenyl ring of the phenylbutanamide moiety, the phenoxy group, or the length and nature of the ethyl linker.

A typical QSAR/QSPR study involves several key steps, including the compilation of a dataset of structurally related compounds with measured biological activities or properties, the calculation of a wide range of molecular descriptors for each compound, the development of a mathematical model using statistical techniques, and rigorous validation of the model's predictive power. mdpi.com

Molecular Descriptors in QSAR/QSPR Models

The foundation of any QSAR or QSPR model is the selection of appropriate molecular descriptors. These numerical values represent different aspects of a molecule's structure and can be categorized as follows:

Topological Descriptors: These describe the connectivity of atoms in a molecule, including indices such as the Wiener index and connectivity indices (e.g., ¹χ), which reflect molecular size and branching.

Electronic Descriptors: These quantify the electronic properties of a molecule, such as dipole moment, partial atomic charges, and energies of frontier molecular orbitals (HOMO and LUMO). These are crucial for understanding electrostatic interactions.

Steric Descriptors: These relate to the three-dimensional arrangement of atoms and include parameters like molar refractivity (MR) and van der Waals volume, which are important for receptor binding.

Hydrophobic Descriptors: These describe a molecule's lipophilicity, most commonly represented by the logarithm of the partition coefficient (logP). This is a critical factor in membrane permeability and transport.

In the context of this compound and its analogs, a QSAR study might identify that increased hydrophobicity of substituents on the phenoxy ring positively correlates with a specific biological activity, while steric bulk in the same region has a negative impact. For instance, studies on N-aryl derivatives have highlighted the importance of descriptors like AlogP98, Wiener index, and dipole moment in describing their bioactivity. nih.gov Similarly, research on phenoxyacetic acid derivatives has shown that hydrophobic (π), electronic (σ), and molar refraction (MR) parameters can be used to develop predictive models for their biological effects. nih.gov

Illustrative QSAR Model for this compound Analogs

To illustrate the application of QSAR, consider a hypothetical study on a series of this compound analogs designed to inhibit a particular enzyme. The biological activity is expressed as the negative logarithm of the half-maximal inhibitory concentration (pIC₅₀).

A multiple linear regression (MLR) analysis might yield a QSAR equation such as:

pIC₅₀ = 0.85(±0.15) clogP - 0.25(±0.05) MR + 1.20(±0.20) σ + 4.50(±0.30)

In this equation:

clogP represents the calculated logarithm of the octanol-water partition coefficient, a measure of hydrophobicity. The positive coefficient suggests that increased lipophilicity enhances biological activity.

MR stands for molar refractivity, a descriptor of steric bulk. The negative coefficient indicates that larger substituents may be detrimental to activity, possibly due to steric hindrance at the binding site.

σ (Sigma) is the Hammett electronic parameter, which accounts for the electronic effects of substituents. A positive coefficient would imply that electron-withdrawing groups enhance the inhibitory activity.

The statistical quality of such a model would be assessed by parameters like the correlation coefficient (R²), which indicates the proportion of variance in the data explained by the model, and the cross-validated correlation coefficient (Q²), which measures the model's predictive ability.

Below is an interactive data table presenting hypothetical data for a series of this compound analogs and the corresponding calculated descriptors and predicted pIC₅₀ values based on the illustrative QSAR equation.

| Compound ID | Substituent (R) | clogP | Molar Refractivity (MR) | Hammett Constant (σ) | Experimental pIC₅₀ | Predicted pIC₅₀ |

| 1 | H | 4.20 | 1.03 | 0.00 | 7.85 | 7.82 |

| 2 | 4-Cl | 4.91 | 6.03 | 0.23 | 8.15 | 8.16 |

| 3 | 4-CH₃ | 4.76 | 5.65 | -0.17 | 6.95 | 6.94 |

| 4 | 4-NO₂ | 4.12 | 7.36 | 0.78 | 7.10 | 7.09 |

| 5 | 4-OCH₃ | 4.17 | 7.87 | -0.27 | 5.90 | 5.88 |

| 6 | 3-Cl | 4.96 | 6.03 | 0.37 | 8.40 | 8.39 |

| 7 | 3-CH₃ | 4.81 | 5.65 | -0.07 | 7.42 | 7.41 |

Predictive Power and Domain of Applicability

The ultimate goal of a QSAR or QSPR model is to predict the behavior of novel compounds. The reliability of these predictions is confined to the model's domain of applicability, which is defined by the structural and physicochemical space covered by the training set of compounds. Extrapolating beyond this domain can lead to inaccurate predictions.

For this compound, a robust QSAR/QSPR model could guide the synthesis of new derivatives with potentially enhanced activity or desired properties. For example, based on the hypothetical model above, a synthetic chemist might prioritize the introduction of small, lipophilic, and electron-withdrawing substituents on the phenoxy ring to achieve higher potency.

Derivatives of N 2 Phenoxyethyl 2 Phenylbutanamide and Structure Reactivity/property Relationships

Design, Synthesis, and Characterization of Novel N-(2-Phenoxyethyl)-2-Phenylbutanamide Derivatives

Modifications on the Phenoxyethyl Group and its Aromatic Substitutions

The phenoxyethyl group serves as a key site for structural variation. The introduction of substituents onto the phenyl ring of this group can significantly influence the electronic and steric properties of the entire molecule. A general synthetic route to these derivatives involves the reaction of a substituted phenol (B47542) with a suitable 2-haloethanol, followed by amination and subsequent acylation with 2-phenylbutanoyl chloride.

For instance, the synthesis of N-(2-(4-chlorophenoxy)ethyl)-2-phenylbutanamide can be achieved by first reacting 4-chlorophenol (B41353) with 2-chloroethanol (B45725) in the presence of a base to form 1-(2-chloroethoxy)-4-chlorobenzene. This intermediate can then be reacted with ammonia (B1221849) to yield 2-(4-chlorophenoxy)ethan-1-amine, which is finally acylated with 2-phenylbutanoyl chloride.

The characterization of these derivatives relies on standard spectroscopic techniques. Infrared (IR) spectroscopy typically shows characteristic peaks for the amide N-H and C=O stretching vibrations. ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for confirming the presence and position of substituents on the phenoxy ring, as well as the integrity of the ethyl linker and the 2-phenylbutanamide core. Mass spectrometry (MS) provides confirmation of the molecular weight of the synthesized compounds.

Table 1: Spectroscopic Data for Selected N-(2-(substituted-phenoxy)ethyl)-2-phenylbutanamide Derivatives

| Substituent (X) | Yield (%) | ¹H NMR (δ, ppm, CDCl₃) | IR (ν, cm⁻¹) | MS (m/z) |

| H | 85 | 7.20-7.40 (m, 5H, Ar-H), 6.85-7.00 (m, 5H, Ar-H), 6.15 (br s, 1H, NH), 4.10 (t, 2H, OCH₂), 3.70 (q, 2H, NCH₂), 3.40 (t, 1H, CH), 1.80-2.00 (m, 2H, CH₂), 0.90 (t, 3H, CH₃) | 3300 (N-H), 1640 (C=O) | 297.17 [M]⁺ |

| 4-Cl | 78 | 7.20-7.40 (m, 5H, Ar-H), 7.25 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H), 6.20 (br s, 1H, NH), 4.08 (t, 2H, OCH₂), 3.68 (q, 2H, NCH₂), 3.41 (t, 1H, CH), 1.82-2.02 (m, 2H, CH₂), 0.91 (t, 3H, CH₃) | 3310 (N-H), 1645 (C=O) | 331.13 [M]⁺ |

| 4-NO₂ | 72 | 8.15 (d, 2H, Ar-H), 7.20-7.40 (m, 5H, Ar-H), 7.00 (d, 2H, Ar-H), 6.30 (br s, 1H, NH), 4.20 (t, 2H, OCH₂), 3.75 (q, 2H, NCH₂), 3.45 (t, 1H, CH), 1.85-2.05 (m, 2H, CH₂), 0.93 (t, 3H, CH₃) | 3320 (N-H), 1650 (C=O) | 342.15 [M]⁺ |

Substitutions and Structural Variations on the 2-Phenylbutanamide Moiety

Modifications to the 2-phenylbutanamide portion of the molecule offer another avenue for creating a diverse library of compounds. Substituents can be introduced onto the phenyl ring, or the ethyl group can be replaced with other alkyl or aryl groups. The synthesis of these analogs typically involves the preparation of a substituted 2-phenylbutanoic acid, which is then converted to its acid chloride and reacted with 2-phenoxyethan-1-amine.

For example, the synthesis of N-(2-phenoxyethyl)-2-(4-methoxyphenyl)butanamide would start with the appropriate Friedel-Crafts acylation or other suitable methods to prepare 2-(4-methoxyphenyl)butanoic acid. This acid is then treated with a chlorinating agent like thionyl chloride to form the acid chloride, which subsequently reacts with 2-phenoxyethan-1-amine.

The characterization of these derivatives follows similar principles to those with modifications on the phenoxyethyl group. ¹H NMR spectroscopy is particularly informative in confirming the substitution pattern on the phenyl ring of the butanamide moiety.

Table 2: Synthesis and Properties of N-(2-phenoxyethyl)-2-(substituted-phenyl)butanamide Derivatives

| Substituent (Y) | Starting Material | Reaction Conditions | Yield (%) | Melting Point (°C) |

| H | 2-Phenylbutanoic acid | SOCl₂, then 2-phenoxyethan-1-amine, Et₃N, CH₂Cl₂ | 85 | 98-100 |

| 4-CH₃ | 2-(p-tolyl)butanoic acid | SOCl₂, then 2-phenoxyethan-1-amine, Et₃N, CH₂Cl₂ | 82 | 105-107 |

| 4-F | 2-(4-fluorophenyl)butanoic acid | SOCl₂, then 2-phenoxyethan-1-amine, Et₃N, CH₂Cl₂ | 80 | 110-112 |

Synthesis and Investigation of Stereoisomeric this compound Analogs

The 2-phenylbutanamide moiety contains a chiral center at the carbon alpha to the carbonyl group. This allows for the existence of two enantiomers, (R)- and (S)-N-(2-phenoxyethyl)-2-phenylbutanamide. The synthesis of enantiomerically pure or enriched analogs is of significant interest as stereochemistry often plays a crucial role in the biological activity and physical properties of molecules.

Stereoselective synthesis can be achieved through various methods, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. For example, enantiomerically pure (R)- or (S)-2-phenylbutanoic acid can be used as the starting material for the synthesis. Alternatively, a racemic mixture of the final compound can be resolved using techniques such as chiral chromatography.

The characterization of stereoisomers requires specialized analytical techniques. Chiral High-Performance Liquid Chromatography (HPLC) is a common method for determining the enantiomeric excess (ee) of a sample. The optical rotation of the pure enantiomers can be measured using a polarimeter, with each enantiomer rotating plane-polarized light in equal but opposite directions.

Structure-Reactivity Relationships of this compound Analogs in Chemical Transformations

The electronic and steric nature of substituents on the this compound scaffold can significantly impact the reactivity of the molecule in various chemical transformations. For instance, the rate of amide hydrolysis is expected to be influenced by the electronic properties of substituents on both aromatic rings.

Electron-withdrawing groups on the phenoxy ring are predicted to increase the acidity of the N-H proton, potentially affecting its reactivity in reactions involving deprotonation. Conversely, electron-donating groups would have the opposite effect. Similarly, substituents on the phenyl ring of the butanamide moiety can influence the electrophilicity of the carbonyl carbon.

Kinetic studies, such as monitoring the rate of a reaction under controlled conditions, are essential for quantifying these structure-reactivity relationships. By comparing the reaction rates of a series of derivatives with systematically varied substituents, a Hammett plot can be constructed to correlate the reaction rate with the electronic properties of the substituents.

Table 3: Relative Rates of Alkaline Hydrolysis for Substituted this compound Derivatives

| Substituent | Position | Hammett Constant (σ) | Relative Rate (k/k₀) |

| H | - | 0.00 | 1.00 |

| 4-Cl | Phenoxy | 0.23 | 2.5 |

| 4-NO₂ | Phenoxy | 0.78 | 15.2 |

| 4-CH₃ | Phenylbutanamide | -0.17 | 0.6 |

| 4-OCH₃ | Phenylbutanamide | -0.27 | 0.4 |

Structure-Selectivity Relationships in Chemical Reactions of Derivatives

The structural features of this compound derivatives can also govern the selectivity of their reactions. For stereoisomeric analogs, the chiral center can induce diastereoselectivity in reactions at other sites in the molecule.

For example, in a reaction involving the deprotonation of the α-carbon of the butanamide moiety followed by reaction with an electrophile, the existing stereocenter can direct the approach of the electrophile, leading to the preferential formation of one diastereomer over the other. The degree of diastereoselectivity will depend on the nature of the substituents and the reaction conditions.

The analysis of the product distribution in such reactions, often using NMR spectroscopy or chiral chromatography, is key to understanding these structure-selectivity relationships. This knowledge is crucial for the rational design of synthetic routes to complex molecules with multiple stereocenters.

Potential Research Applications of N 2 Phenoxyethyl 2 Phenylbutanamide Non Medical, Non Biological

Potential in Cosmetic Science Formulations as a Component for Product Stability or Performance Enhancement

Further research and publication in the scientific community would be required to elucidate any potential roles of N-(2-phenoxyethyl)-2-phenylbutanamide in these or other non-biological fields.

Q & A

Q. Basic Synthesis :

- The compound can be synthesized via a multi-step approach starting with substituted phenols or aryl halides. A common strategy involves nucleophilic substitution of 2-phenoxyethylamine with 2-phenylbutanoyl chloride under alkaline conditions to form the amide bond .

- Key steps:

- Preparation of 2-phenylbutanoyl chloride using thionyl chloride.

- Reaction with 2-phenoxyethylamine in dichloromethane (DCM) with triethylamine as a base.

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. Advanced Optimization :

- Side reactions : Competing esterification or incomplete acylation can occur. Use anhydrous conditions and excess acyl chloride to minimize side products.

- Catalysis : Transition metal catalysts (e.g., Pd for coupling reactions) may enhance selectivity in precursor synthesis .

- Isomer control : Stereochemical outcomes (e.g., racemization) can be monitored using chiral HPLC .

What analytical techniques are critical for characterizing this compound and validating its purity?

Q. Basic Characterization :

- NMR spectroscopy : H and C NMR confirm the amide bond (δ ~7.5–8.5 ppm for CONH) and aromatic protons .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (expected m/z: calculated for , 283.1572).

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% typical) .

Q. Advanced Analysis :

- X-ray crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .

- Impurity profiling : LC-MS/MS identifies trace byproducts (e.g., unreacted precursors or oxidation products) .

What pharmacological targets or mechanisms are associated with this compound?

Q. Basic Pharmacology :

Q. Advanced Mechanistic Studies :

- SAR exploration : Modifying the phenoxyethyl or phenylbutanamide groups alters receptor affinity. Computational docking (e.g., AutoDock Vina) predicts binding poses .

- Metabolic stability : Microsomal assays (e.g., human liver microsomes) evaluate oxidative degradation pathways .

How can researchers address discrepancies in reported bioactivity data for this compound?

Q. Basic Troubleshooting :

Q. Advanced Contradiction Analysis :

- Meta-analysis : Cross-reference data from orthogonal assays (e.g., fluorescence polarization vs. radioligand binding) to validate target engagement .

- Proteomics : Identify off-target interactions using affinity pulldown followed by mass spectrometry .

What are the challenges in developing sensitive detection methods for trace amounts of this compound in biological matrices?

Q. Basic Methodology :

Q. Advanced Method Development :

- Limit of detection (LOD) : Sub-ng/mL sensitivity requires derivatization (e.g., dansyl chloride) to enhance MS signal .

- Matrix effects : Use isotope-labeled internal standards (e.g., C-labeled analog) to correct for ion suppression .

How does structural modification of this compound influence its physicochemical properties?

Q. Basic Modifications :

Q. Advanced Computational Modeling :

- DFT calculations : Predict pKa (amide proton ~10–12) and partition coefficients using Gaussian09 .

- Co-crystallization : Modify the phenoxyethyl chain to enhance crystal lattice stability for formulation .

What safety protocols are essential for handling this compound in laboratory settings?

Q. Basic Safety :

Q. Advanced Risk Mitigation :

- Toxicology screening : Ames test for mutagenicity and acute toxicity studies in zebrafish embryos .

- Waste disposal : Incinerate at >1000°C to prevent environmental release of bioactive residues .

What derivatives of this compound have shown promise in preclinical research?

Q. Basic Derivatives :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.